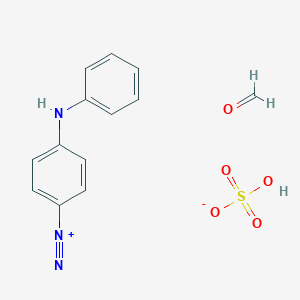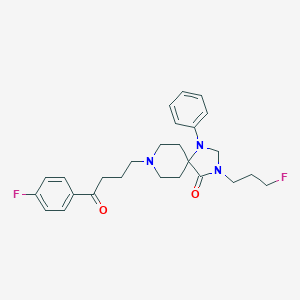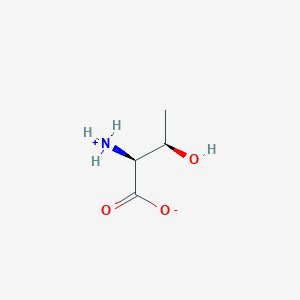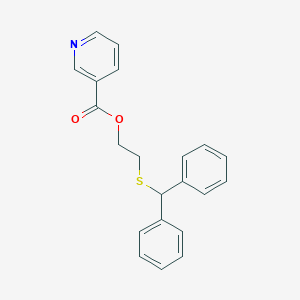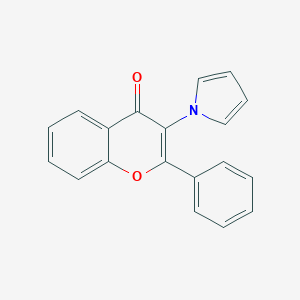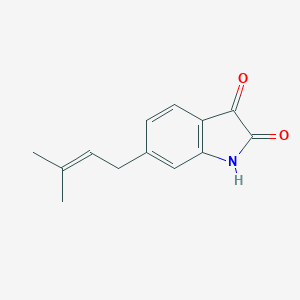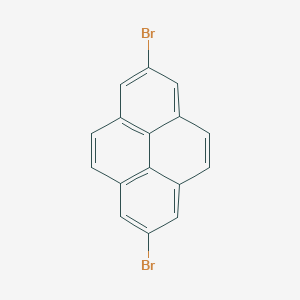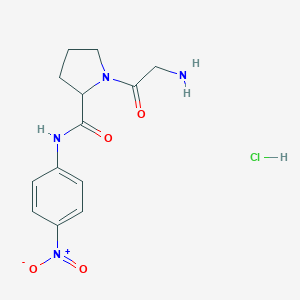
GP-pNA, Substrat Chromogène
Vue d'ensemble
Description
GP-pNA, or Gly-Pro p-nitroanilide, is a chromogenic substrate used in various enzyme assays . It’s formed by a peptide linked to a chromophore, with the peptide consisting of 3-5 residues and the chromophore being p-nitroaniline (p-NA) . The sequence of the residues mimics the sequence of the natural substrate .
Synthesis Analysis
The synthesis of GP-pNA involves the formation of a peptide linked to a chromophore . The peptide is formed by 3-5 residues, which can be natural amino acids or chemically modified amino acids . The chromophore is p-nitroaniline (p-NA) .Molecular Structure Analysis
The molecular structure of GP-pNA consists of a peptide linked to a chromophore . The peptide is formed by 3-5 residues, which can be natural amino acids or chemically modified amino acids . The chromophore is p-nitroaniline (p-NA) .Chemical Reactions Analysis
The hydrolysis of GP-pNA causes the release of pNA, a yellow-colored compound . This reaction can be monitored at 405-410 nm .Applications De Recherche Scientifique
Essais de Génération de Thrombine
GP-pNA est utilisé dans les essais de génération de thrombine, qui aident à détecter les niveaux de thrombine générés dans les échantillons de patients . Le taux de génération de thrombine peut indiquer si les patients sont à risque de coagulation ou de saignement .
Analyse des Enzymes Dégradant la Biomasse
GP-pNA est utilisé dans l'analyse à haut débit des enzymes dégradant la biomasse . Il fait partie d'une nouvelle génération de substrats chromogènes multicolores qui peuvent être utilisés dans des essais multiplexés rentables, pratiques et à haut débit .
Recherche en Glycoscience
GP-pNA sert de réactif crucial dans l'exploration des systèmes à base de glucides et de leurs interactions complexes . Il est décrit comme une centrale polyvalente qui transcende les limites de la recherche traditionnelle .
Essai Enzymatiques de la Dipeptidyl Peptidase-IV (DPP-IV)
GP-pNA a été utilisé comme substrat dans les essais enzymatiques DPP-IV
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-(2-aminoacetyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4.ClH/c14-8-12(18)16-7-1-2-11(16)13(19)15-9-3-5-10(6-4-9)17(20)21;/h3-6,11H,1-2,7-8,14H2,(H,15,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBFIBMVFSUUBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585159 | |
| Record name | Glycyl-N-(4-nitrophenyl)prolinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103213-34-9 | |
| Record name | Glycyl-N-(4-nitrophenyl)prolinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does GP-pNA help researchers study the activity of DPP-4?
A1: GP-pNA is a chromogenic substrate for DPP-4, meaning that its enzymatic cleavage results in a color change detectable by spectrophotometry. [, ] When DPP-4 cleaves the peptide bond between glycine and proline in GP-pNA, it releases p-nitroaniline. p-Nitroaniline absorbs light at 405 nm, allowing researchers to quantify DPP-4 activity by measuring the increase in absorbance at this wavelength.
Q2: What are the optimal conditions for using GP-pNA to assay DPP-4 activity?
A2: The research indicates that maximum DPP-4 activity was observed at a pH of 8, a temperature of 40°C, and using a 4 mM concentration of GP-pNA in a 0.1 M Tris-HCl buffer system. [] These conditions provide valuable insight for researchers aiming to optimize their DPP-4 activity assays using this chromogenic substrate.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




